molecular formula C7H8N4 B8799452 Pyrazolo[1,5-a]pyridine-3,6-diamine CAS No. 340961-81-1

Pyrazolo[1,5-a]pyridine-3,6-diamine

Cat. No.: B8799452
CAS No.: 340961-81-1
M. Wt: 148.17 g/mol
InChI Key: HQRFNKWPPWDXOQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3,6-diamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This diamine-functionalized derivative serves as a versatile building block for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents. While specific data on this exact compound is limited, its core structure is associated with promising research applications. Compounds based on the pyrazolo[1,5-a]pyridine scaffold have demonstrated excellent in vitro potency against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, making them a focal point in the search for new antituberculosis agents . The structural motif is also recognized for its potential in targeted cancer therapy. Research on related heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, has shown potent protein kinase inhibitor (PKI) activity, which is critical for disrupting aberrant signaling pathways in cancer cells . The 3,6-diamine substitution on the fused bicyclic ring system is strategically valuable, as modifications at these positions can significantly influence a molecule's electronic properties, lipophilicity, and binding affinity to biological targets through interactions like hydrogen bonding and π–π stacking . Researchers can utilize this compound as a precursor to develop novel inhibitors and probe structure-activity relationships (SAR). This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical with appropriate safety precautions.

Properties

CAS No.

340961-81-1

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-3,6-diamine

InChI

InChI=1S/C7H8N4/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H,8-9H2

InChI Key

HQRFNKWPPWDXOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1N)N

Origin of Product

United States

Synthetic Methodologies for Pyrazolo 1,5 a Pyridine 3,6 Diamine and Its Derivatives

Foundational Cyclization and Condensation Reactions for the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold

The synthesis of the pyrazolo[1,5-a]pyridine core typically involves the reaction of a pyrazole-based precursor with a suitable three-carbon electrophilic partner. nih.gov These reactions are versatile, allowing for the introduction of a wide range of substituents on the resulting heterocyclic system.

A prevalent and robust strategy for assembling the pyrazolo[1,5-a]pyridine scaffold is the condensation of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds. nih.gov In this reaction, the 3-aminopyrazole (B16455) acts as a binucleophile. The exocyclic amino group and the endocyclic N2 atom of the pyrazole (B372694) ring attack the two electrophilic centers of the 1,3-dicarbonyl compound or its synthetic equivalent. This is typically followed by a cyclization and dehydration cascade to yield the aromatic pyrazolo[1,5-a]pyridine ring system. nih.gov The reaction conditions can be tuned, often employing acidic or basic catalysts to facilitate the condensation and cyclization steps. nih.gov

The choice of the 1,3-biselectrophilic partner is critical as it dictates the substitution pattern on the newly formed pyridine (B92270) ring. A variety of electrophiles have been successfully employed in this capacity. nih.gov

β-Dicarbonyl Compounds: Reagents like acetylacetone (B45752) and ethyl acetoacetate (B1235776) are classic 1,3-dielectrophiles used in this synthesis. acs.orgnih.gov For example, the reaction of 3-aminopyrazoles with acetylacetone yields 5,7-dimethyl-substituted pyrazolo[1,5-a]pyridines. unisi.it When unsymmetrical diketones are used, mixtures of regioisomers can sometimes be formed. nih.gov

β-Enaminones: These compounds are also effective partners for 3-aminopyrazoles, leading to the formation of pyrazolo[1,5-a]pyrimidines, a related but different heterocyclic system. nih.gov However, under certain conditions, they can be precursors for pyrazolo[1,5-a]pyridine synthesis.

β-Ketonitriles: The reaction between 5-aminopyrazoles and β-ketonitriles is a common route to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov

Benzylidenemalononitrile: This α,β-unsaturated dinitrile is another key electrophile. Its reaction with N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide under microwave irradiation is a notable example of forming a substituted pyrazolo[1,5-a]pyrimidine system. nih.gov

The following table summarizes the use of various electrophiles in the synthesis of the related pyrazolo[1,5-a]pyrimidine scaffold, illustrating the versatility of the general approach.

ElectrophilePyrazole PrecursorConditionsProduct Type
β-Dicarbonyls (e.g., 2-acetylcyclopentanone)3-Substituted-5-amino-1H-pyrazolesNot specifiedCyclopentapyrazolo[1,5-a]pyrimidines
Benzylidene malononitrile (B47326)N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideMicrowave irradiation (120 °C)Pyrazolo[1,5-a]pyrimidine derivative
EnaminonesAmino pyrazolesK₂S₂O₈, Sodium Halides3-Halo-pyrazolo[1,5-a]pyrimidine derivatives
3-Oxo-2-(2-arylhydrazinylidene)butanenitriles5-Amino-1H-pyrazolesSolvent-free, microwave-assisted6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines

This table showcases examples from the synthesis of the closely related pyrazolo[1,5-a]pyrimidine scaffold to demonstrate the utility of various electrophiles. nih.govresearchgate.net

Targeted Synthesis of Pyrazolo[1,5-a]pyridine-3,6-diamine Structures

While the foundational methods build the core ring system, the specific introduction of amino groups at positions 3 and 6 requires more tailored synthetic strategies. This can be achieved either by functional group manipulation on a pre-formed scaffold or by using precursors that already contain the necessary nitrogen functionalities.

Achieving the 3,6-diamine substitution pattern often involves a multi-step synthetic sequence. One common approach is the introduction of a nitro group, which can later be reduced to an amine. For instance, a 6-aryl group can be nitrated, and the resulting nitro-substituted pyrazolo[1,5-a]pyridine can then be subjected to standard reduction conditions (e.g., catalytic hydrogenation or metal-acid reduction) to furnish the 6-amino derivative.

Another strategy involves the use of azo compounds as synthetic intermediates. For example, 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines have been synthesized and subsequently cleaved through palladium-catalyzed reduction to yield heteroaromatic 1,2-diamines, which are valuable building blocks. researchgate.net

A more direct approach involves using pyrazole precursors that already contain amino groups. The reaction of 3,5-diamino-4-nitropyrazole with acetoacetic ester is a key example. osi.lv This reaction can lead to the formation of 2-amino-5-methyl-3-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one, which contains an amino group and a nitro group (a precursor to a second amine) on the pyrazolo[1,5-a]pyrimidine core. osi.lv Although this example leads to a pyrimidinone, it highlights the principle of using highly functionalized pyrazoles to build the desired diamine scaffold or its immediate precursors.

Advanced Synthetic Approaches and Methodologies

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for constructing the pyrazolo[1,5-a]pyridine scaffold. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.govbyu.edu Reactions that might take several hours under conventional heating can often be completed in minutes, offering a more efficient and environmentally friendly approach. nih.govbyu.edu

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, which is highly efficient. A three-component strategy using Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides has been developed for the synthesis of diverse pyrazolo[1,5-a]pyrimidines. nih.gov

Cross-Dehydrogenative Coupling (CDC) Reactions: An efficient method for creating C-C bonds involves the cross-dehydrogenative coupling of N-amino-2-iminopyridine derivatives with β-ketoesters and β-diketones. acs.orgnih.gov This approach, promoted by acetic acid and molecular oxygen, provides a greener alternative to traditional cross-coupling reactions. acs.org

[3+2] Cycloaddition Reactions: The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes is a common and powerful method for synthesizing the pyrazolo[1,5-a]pyridine core. acs.orgacs.org This approach allows for the regioselective formation of highly functionalized derivatives under mild conditions. organic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines from simple starting materials in a single step. nih.govresearchgate.net A common approach involves the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds such as malononitrile or ethyl cyanoacetate. nih.gov This one-pot synthesis proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine core. nih.gov

For instance, one study detailed a pseudo-multicomponent reaction using aroylacetonitriles and sulphonyl hydrazine, catalyzed by iodine, to produce pyrazolo[1,5-a]pyrimidine derivatives. nih.gov In this reaction, two molecules of the β-ketonitrile lead to substitution at both the 2 and 5 positions with the same aryl group. nih.gov Another example is a rhodium-catalyzed MCR of aldehydes, aminopyrazoles, and sulfoxonium ylides, which has proven effective for a variety of aldehydes, including those with electron-donating groups, heteroaryl, and haloaryl substituents. nih.gov However, enolizable aldehydes were found to be challenging substrates in this particular system. nih.gov

Palladium catalysis has also been employed in MCRs to form C-C bonds, leading to the creation of the fused pyrimidine (B1678525) ring. nih.gov It is important to note that for such palladium-catalyzed reactions, the scope can be limited to aryl groups without halogens or other exchangeable functionalities to avoid side products. nih.gov A novel one-pot method for synthesizing pentacyclic pyran fused pyrazolo benzo[h]quinolines has been reported, involving a three-component reaction of 2-hydroxy-1,4-naphthoquinone, α,β-unsaturated aldehydes, and 5-aminopyrazoles in acetic acid. researchgate.net This reaction is notable for forming four new bonds and two new rings in a single step. researchgate.net

Furthermore, an azido-Ugi four-component reaction has been developed to synthesize tetrazole-linked imidazo[1,5-a]pyridines, which involves an azido-Ugi-deprotection sequence followed by an acetic anhydride-mediated N-acylation–cyclization. acs.org

Table 1: Examples of Multicomponent Reaction Strategies for Pyrazolo[1,5-a]pyridine Derivatives

Starting MaterialsCatalyst/ReagentKey Features
Aroylacetonitriles, Sulphonyl hydrazineIodinePseudo-multicomponent reaction; substitution at positions 2 and 5. nih.gov
Aldehydes, Aminopyrazoles, Sulfoxonium ylidesRh complexesGood to excellent yields for various aldehydes. nih.gov
Aryl groupsPalladiumC-C bond formation to create the fused pyrimidine ring. nih.gov
2-hydroxy-1,4-naphthoquinone, α,β-unsaturated aldehydes, 5-aminopyrazolesAcetic acidOne-pot synthesis of pentacyclic pyran fused pyrazolo benzo[h]quinolines. researchgate.net
Aldehyde, Tritylamine, Isocyanide, AzidotrimethylsilaneAcetic anhydrideSynthesis of tetrazole-linked imidazo[1,5-a]pyridines via azido-Ugi 4CR. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. nih.govnih.gov This technique has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net

One notable application is the microwave-assisted, three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, which can be completed in minutes with high product purity. nih.gov Another study reported the synthesis of 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines in a three-step process with a total reaction time of one hour under microwave irradiation. byu.edu This method, starting from commercially available aryl acetonitriles and dimethylformamide-dimethylacetal, provided good to excellent yields. byu.edu

Microwave irradiation has also been effectively used in the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions to produce functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. researchgate.net This approach is characterized by its broad substrate scope, operational simplicity, and high atom economy, often eliminating the need for chromatographic purification. researchgate.net

Furthermore, a one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones under microwave irradiation in water, catalyzed by InCl3, has been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives in good to excellent yields. rsc.org The use of microwave heating has also been shown to dramatically shorten the reaction time required for the synthesis of 7-trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidines. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted Method
Synthesis of 7-trifluoromethyl-pyrazolo[1,5-a]pyrimidineLonger reaction timeSignificantly reduced reaction time. nih.gov
Three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonylsLonger reaction timeReaction proceeds within minutes. nih.gov
Synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidinesN/ATotal reaction time of 1 hour over 3 steps. byu.edu
Cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazolesN/ASolvent-free conditions, high yields. researchgate.net

Green Chemistry Principles in Pyrazolo[1,5-a]pyridine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of pyrazolo[1,5-a]pyridines. researchgate.netacs.org

One approach involves the use of ultrasonic irradiation, a green technique that can minimize environmental impact. A recently reported method describes the synthesis of a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives by reacting aminopyrazoles with symmetric and non-symmetric alkynes under ultrasound irradiation in aqueous ethanol, assisted by KHSO4. bme.hu This strategy proved effective with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and ethyl/methyl propiolate, yielding the desired products in good yields. bme.hu

Another green synthetic strategy involves a catalyst-free, one-pot sonochemical approach for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines via a [3 + 2] cycloaddition of dialkyl acetylenedicarboxylates, ethyl propiolate, and alkenes to 2-imino-1H-pyridin-1-amines. nih.gov This method provides very good to excellent yields. nih.gov

Furthermore, a method has been developed for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives through acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions of β-ketoesters and β-diketones with N-amino-2-iminopyridines. nih.gov This process utilizes the green oxidant molecular oxygen (O2) and the mild reagent acetic acid. acs.org Solvent-free reaction conditions are another hallmark of green chemistry, and a method involving the grinding of sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one and 5-amino-1H-pyrazole-4-carbonitrile with a catalytic amount of glacial acetic acid at room temperature has been reported. cu.edu.eg

Regioselectivity and Stereocontrol Considerations in this compound Synthesis

Controlling regioselectivity is a critical aspect of synthesizing substituted pyrazolo[1,5-a]pyridines, as the reaction of asymmetric reagents can lead to a mixture of isomers. sci-hub.se

Several strategies have been developed to achieve regioselective synthesis. For instance, in the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, the substituent on the carbonyl group can control the regioselectivity of the reaction. nih.gov Another study demonstrated that by adjusting the stoichiometry of diethyl malonate in its reaction with an aminopyrazole, the regioselectivity could be controlled. An excess of diethyl malonate led to the expected pyrazolo[1,5-a]pyrimidine, while a stoichiometric amount with heating resulted in the formation of an exocyclic amine. nih.gov

A TEMPO-mediated [3 + 2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds has been developed, offering multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high and predictable regioselectivity. nih.gov Mechanistic studies suggest that TEMPO acts as both a Lewis acid and an oxidant in this reaction. nih.gov PIDA has also been shown to mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, providing a route to various multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org

A divergent and regioselective synthesis of pyrazolo[1,5-a]pyridines has been reported, which allows for the rapid and selective formation of this heterocyclic motif from a common intermediate, addressing the challenge of controlling regioselectivity when using asymmetric N-amino-pyridinium salts. sci-hub.se This method provides complete regiocontrol, which is a significant advantage over nonregioselective methods. sci-hub.se The design and synthesis of a new library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine have also been described, highlighting the importance of controlling the substitution pattern for biological activity. nih.gov

Chemical Transformations and Functionalization of Pyrazolo 1,5 a Pyridine 3,6 Diamine Derivatives

Structural Diversification of the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold

The synthesis of the pyrazolo[1,5-a]pyridine core is typically achieved through several established routes, which can be adapted to introduce substituents at desired positions. The most common methods involve the [3+2] cycloaddition of N-aminopyridinium ylides with suitable alkynes or alkenes, or the condensation of 3-aminopyrazole (B16455) derivatives with 1,3-bielectrophilic compounds. nih.govorganic-chemistry.orgacs.org

One prominent strategy involves the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds, promoted by acetic acid and molecular oxygen. nih.govacs.org This catalyst-free method allows for the construction of the fused ring system with high atom economy. To achieve the specific 3,6-diamine substitution pattern, this approach would necessitate starting materials where the amino groups, or precursors such as nitro or cyano groups, are already incorporated onto the pyridine (B92270) and pyrazole (B372694) synthons.

Another versatile approach is the cyclocondensation of 5-aminopyrazoles with various 1,3-dielectrophiles like β-dicarbonyl compounds or enaminones. beilstein-journals.orgnih.gov The regioselectivity of the cyclization determines the final substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine (B1248293) or pyridine ring. For the synthesis of the target 3,6-diamine, a 3,5-diaminopyrazole could theoretically be reacted with a suitable three-carbon electrophile, although specific literature examples for this exact transformation leading to the pyridine analogue are scarce. The structural versatility of the scaffold allows for a wide range of derivatives, though the synthesis of the specific 3,6-disubstituted pattern requires careful selection of precursors. nih.govnih.gov

Introduction of Diverse Functional Groups via Post-Synthetic Modification

Post-synthetic modification of a pre-formed pyrazolo[1,5-a]pyridine core is a powerful strategy for generating chemical diversity. This allows for the late-stage introduction of various functional groups, enabling the fine-tuning of the molecule's properties.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds. For the pyrazolo[1,5-a]pyridine system, these reactions can be used to form new carbon-carbon and carbon-nitrogen bonds. A plausible synthetic route to Pyrazolo[1,5-a]pyridine-3,6-diamine could involve a double Buchwald-Hartwig amination of a corresponding 3,6-dihalopyrazolo[1,5-a]pyridine precursor. While direct examples on this specific substrate are not widely reported, the successful palladium-catalyzed amination of other halo-azaindoles and related nitrogen-containing heterocycles demonstrates the feasibility of this approach. mit.edunih.gov Such protocols often utilize specialized biaryl phosphine (B1218219) ligands (e.g., JohnPhos, DavePhos) to achieve high yields under relatively mild conditions, even with challenging substrates. nih.govnih.gov

Furthermore, direct C-H functionalization offers an alternative route, avoiding the need for pre-halogenated substrates. thieme-connect.de Palladium catalysts can mediate the coupling of C-H bonds with various partners. For instance, C-H amination has been used to synthesize 2,2′-diaminobiaryls, suggesting that intramolecular or intermolecular C-H amination could be a potential strategy for installing the amino groups on the pyrazolo[1,5-a]pyridine core. rsc.org

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and orthogonal method for molecular functionalization. While specific applications of click chemistry for the post-synthetic modification of this compound are not extensively documented, the principles can be readily applied.

A hypothetical strategy would involve converting one or both amino groups into an azide (B81097). The 3-amino group, residing on the pyrazole ring, could be converted to a diazonium salt and subsequently to an azide. Alternatively, a halogenated precursor at the 3- or 6-position could be converted to an azide via nucleophilic substitution. This azide-functionalized pyrazolo[1,5-a]pyridine could then be reacted with a variety of terminal alkynes to introduce diverse substituents via a stable triazole linkage. Conversely, an alkynyl group could be installed on the scaffold using a Sonogashira coupling reaction on a halogenated precursor, allowing for subsequent reaction with organic azides. This approach offers a modular and highly reliable way to build complex molecular architectures based on the core diamine structure. mdpi.comencyclopedia.pub

Specific Reactivity of the Diamine Moieties at Positions 3 and 6

The presence of two amino groups at positions 3 and 6, one on the electron-rich pyrazole ring and the other on the pyridine ring, confers unique reactivity to the molecule. These groups can react independently or potentially in concert to form more complex fused heterocyclic systems.

It is important to note that the 3- and 6-amino groups in this compound are not a vicinal (1,2) diamine system, as they are not attached to adjacent carbon atoms. However, the chemistry of related scaffolds containing true 1,2-diamine functionalities, such as 6,7-diaminopyrazolo[1,5-a]pyrimidines, is well-established. mdpi.com These ortho-diamines are valuable precursors for the synthesis of fused ring systems like pyrazolo[5,1-b]purines through condensation with orthoesters. mdpi.com

For the 3,6-diamine, the reactivity of each amino group can be considered separately. The 6-amino group can undergo reactions typical of aminopyridines, while the 3-amino group exhibits reactivity characteristic of aminopyrazoles. Targeted reactions for synthesizing polyfunctional 6-aminopyrazolo[1,5-a]pyrimidines have been developed, showcasing the nucleophilicity of the C6-amino group. nih.gov

The most intriguing reactivity of this compound lies in its potential for intramolecular cyclization to form novel tetracyclic systems. The 3-amino group is part of a 5-aminopyrazole substructure, which is a classic precursor for the synthesis of fused pyrazolo[5,1-c] nih.govnih.govmdpi.comtriazines. researchgate.netosi.lv

A plausible annulation pathway would involve the selective diazotization of the more nucleophilic 3-amino group to form a reactive pyrazolediazonium salt. This intermediate could then undergo an intramolecular electrophilic attack on the 6-amino group, leading to cyclization and the formation of a new, fused 1,2,4-triazine (B1199460) ring. This transformation would result in a novel tetracyclic heteroaromatic system. The synthesis of various pyrazolo[5,1-c] nih.govnih.govmdpi.comtriazine derivatives from 5-aminopyrazoles through diazotization and coupling with active methylene (B1212753) compounds or via intramolecular cyclization is well-documented and provides a strong precedent for this proposed reactivity. osi.lvnih.govresearchgate.net This type of ring-closing reaction highlights the synthetic potential of the 3,6-diamine scaffold as a building block for more complex and potentially bioactive molecules.

Advanced Characterization and Structural Analysis of Pyrazolo 1,5 a Pyridine 3,6 Diamine Compounds

Spectroscopic Analysis Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For Pyrazolo[1,5-a]pyridine-3,6-diamine, ¹H and ¹³C NMR spectra are essential for confirming the carbon-hydrogen framework and the position of the substituents.

In the ¹H NMR spectrum, the protons on the heterocyclic rings would appear as distinct signals in the aromatic region. The chemical shifts and coupling constants (J-values) between adjacent protons would allow for the unambiguous assignment of the protons at the C-2, C-4, C-5, and C-7 positions. The presence of the two amine (-NH₂) groups would be indicated by broad singlets, whose chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms bonded to nitrogen would show characteristic shifts. The assignments for the parent pyrazolo[1,5-a]pyridine (B1195680) system have been established and serve as a basis for predicting the spectrum. researchgate.net The signals for C-3 and C-6 would be significantly influenced by the attached amino groups. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate proton and carbon signals, confirming the connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions, which is particularly useful in confirming the spatial proximity of different parts of the molecule and in analyzing conformational dynamics. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazolo[1,5-a]pyridine Scaffold
Analysis Type Signal Chemical Shift (δ/ppm) Notes
¹H NMR H-2~8.5Singlet
H-4~8.6Doublet
H-5~7.0Doublet
H-7~8.2Singlet
-NH₂ (x2)VariableBroad singlet
¹³C NMR C-2~146
C-3VariableInfluenced by -NH₂
C-4~145
C-5~110
C-6VariableInfluenced by -NH₂
C-7~147
C-8a~147Quaternary Carbon

Note: This table presents expected chemical shift ranges based on data for related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) structures. Actual values for this compound may vary. researchgate.netnih.govsemanticscholar.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. The most prominent would be the N-H stretching vibrations from the two primary amine groups, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. Other key signals include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the heterocyclic core (1500-1620 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹). semanticscholar.org

Table 2: Characteristic IR Absorption Frequencies for this compound
Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
C=N Stretch1550 - 1620
C=C Stretch (Aromatic)1500 - 1600
N-H Bend (Amine)1580 - 1650
C-N Stretch1180 - 1360

Note: Frequencies are based on typical values for aromatic amines and pyrazolo-fused heterocycles. semanticscholar.orgnih.gov

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, allowing for the confirmation of its elemental formula (C₇H₈N₄). The mass spectrum would show a prominent peak for the molecular ion [M]⁺ and often a slightly smaller peak for the [M+H]⁺ ion, depending on the ionization technique used (e.g., ESI, Electrospray Ionization). nih.gov The fragmentation pattern observed in MS/MS experiments can also provide structural information, as the molecule breaks apart in a predictable manner, often involving the loss of small neutral molecules like HCN. researchgate.net

X-ray Crystallography for Definitive Molecular Structure Elucidation

While spectroscopic methods provide powerful evidence for a proposed structure, X-ray crystallography offers the most definitive and unambiguous proof. By diffracting X-rays off a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. This technique is invaluable for confirming connectivity, bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

For a disubstituted compound like this compound, a key challenge is confirming the exact positions of the substituents. Synthesis can potentially lead to various regioisomers (e.g., 3,5-diamine, 3,7-diamine, or 2,6-diamine). While NMR can often distinguish between isomers, X-ray crystallography provides unequivocal confirmation of the 3,6-substitution pattern. nih.gov It serves as the gold standard for validating the regiochemical outcome of a synthetic route. nih.gov As this compound is an achiral molecule, stereoisomerism is not a factor unless the core is reduced or chiral substituents are added. In cases of reduced derivatives, such as tetrahydropyrazolo[1,5-a]pyrimidines, X-ray analysis is critical to determine the relative stereochemistry (syn vs. anti) of substituents. nih.gov

Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridine 3,6 Diamine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and chemical reactivity of pyrazolo[1,5-a]pyridine (B1195680) derivatives.

Density Functional Theory (DFT) has become a standard method for investigating the electronic and structural properties of pyrazolo[1,5-a]pyridine systems. DFT studies, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are used to optimize molecular geometries and predict a range of properties. For instance, DFT calculations are instrumental in determining bond lengths, bond angles, and dihedral angles of the fused ring system, providing a detailed three-dimensional picture of the molecule's ground state. These studies help in understanding the degree of aromaticity and electron distribution across the pyrazolo[1,5-a]pyridine core.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For pyrazolo[1,5-a]pyridine derivatives, HOMO-LUMO analysis reveals how different substituents affect the electronic properties of the core structure. The introduction of electron-donating groups, such as the amino groups in Pyrazolo[1,5-a]pyridine-3,6-diamine, is expected to raise the HOMO energy level, enhancing the molecule's electron-donating capacity. Conversely, electron-withdrawing groups would lower the LUMO energy. These calculations are also fundamental for understanding intramolecular charge transfer (ICT) processes, which are vital for the photophysical properties of these compounds.

Below is a table summarizing typical conceptual DFT descriptors derived from HOMO-LUMO energies for a representative pyrazolo[1,5-a]pyridine system.

ParameterFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom to attract shared electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the electrophilic character of a species.

This table is illustrative and actual values would be specific to the exact molecule and computational method.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings, as well as the amino groups, highlighting these as key sites for hydrogen bonding and coordination. The map provides a visual guide to the molecule's reactive behavior and intermolecular interaction patterns.

The precise determination of geometrical parameters, including bond lengths, bond angles, and dihedral angles, is essential for a complete understanding of a molecule's structure. These parameters, optimized using methods like DFT, can be compared with experimental data from X-ray crystallography, if available, to validate the computational model. For the pyrazolo[1,5-a]pyridine scaffold, key parameters include the planarity of the bicyclic system and the orientation of substituents. The introduction of the 3,6-diamino groups can influence the planarity and electronic conjugation of the ring system, which in turn affects its chemical and biological properties.

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are extensively used to study how molecules like this compound might interact with biological macromolecules, such as proteins and enzymes.

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target and elicit a response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a compound like this compound, a pharmacophore model could be developed based on its structure and known active analogues. The key features would likely include:

Hydrogen Bond Donors: The two amino (-NH2) groups.

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system.

Aromatic Ring: The fused bicyclic system itself.

By creating a hypothesis based on these features, researchers can virtually screen large compound libraries to find other molecules that match the pharmacophore and are therefore more likely to be active. This approach streamlines the discovery of new lead compounds and helps in understanding the structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyridine class of molecules.

Below is an example of a pharmacophore hypothesis for a pyrazolo[1,5-a]pyridine derivative.

Pharmacophoric FeaturePotential Corresponding Group on this compound
Hydrogen Bond Donor (HBD)3-amino group, 6-amino group
Hydrogen Bond Acceptor (HBA)N1 and N5 atoms of the bicyclic core
Aromatic Ring (AR)The pyrazolo[1,5-a]pyridine scaffold

This modeling is crucial for designing new derivatives with potentially enhanced activity and selectivity.

Molecular Docking Investigations

There are no specific molecular docking studies in the available literature that focus on the interactions of this compound with any biological target. Consequently, information regarding its binding modes, interaction energies, or key amino acid residues for this compound is not available. While docking studies have been conducted on other pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a] johnshopkins.edunih.govrsc.orgtriazine derivatives, these findings are not applicable to the subject compound. johnshopkins.edunih.govnih.gov

Molecular Dynamics Simulations

No literature was found describing molecular dynamics simulations performed on this compound. As a result, there are no findings on its conformational stability, dynamic behavior in different environments, or the stability of its potential complexes with biological macromolecules. Studies on related pyrazolo[3,4-d]pyrimidine derivatives have utilized molecular dynamics, but this information cannot be extrapolated to the specific diamine derivative requested. rsc.org

Theoretical Studies on Tautomerism and Isomer Stability

A search for theoretical studies on the tautomerism and isomer stability specifically for this compound yielded no results. While tautomerism is a known feature of related heterocyclic systems like pyrazolo[1,5-a]pyrimidin-7(4H)-ones, specific computational data on the relative energies and stability of potential tautomers or isomers of this compound is not documented in the available literature. nih.gov

Academic Research Applications and Biological Relevance of Pyrazolo 1,5 a Pyridine Derivatives

Role as a Privileged Scaffold in Medicinal Chemistry Research

The pyrazolo[1,5-a]pyridine (B1195680) nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is attributed to its versatile structure, which allows for the development of ligands for various biological targets. nih.gov Its fused, rigid, and planar N-heterocyclic system, composed of both pyrazole (B372694) and pyrimidine (B1678525) rings, provides a robust foundation for drug discovery and combinatorial library design. nih.govnih.gov The synthetic accessibility of this scaffold allows for extensive structural modifications, which is crucial for optimizing pharmacological properties. nih.govnih.gov

The significance of the pyrazolo[1,5-a]pyridine core is underscored by its presence in several approved drugs and numerous bioactive compounds currently under investigation. nih.gov These compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.comontosight.ai The ability to functionalize the pyrazolo[1,5-a]pyridine ring at multiple positions enables the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. nih.govnih.gov This adaptability has made the pyrazolo[1,5-a]pyridine scaffold a cornerstone in the development of targeted therapies. nih.gov

Mechanisms of Biological Activity (Research Focus)

The diverse biological activities of pyrazolo[1,5-a]pyridine derivatives stem from their ability to interact with various biological targets. Research has focused on elucidating the specific mechanisms through which these compounds exert their therapeutic effects.

Inhibition of Protein Kinases

A primary area of research for pyrazolo[1,5-a]pyridine derivatives is their role as protein kinase inhibitors. nih.govrsc.org Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine (B1248293) structure has been identified as an effective inhibitor of a range of protein kinases. nih.gov

Derivatives of this scaffold have shown inhibitory activity against several kinases, including:

CDK2, CDK1: Cyclin-dependent kinases are crucial for cell cycle regulation. Some pyrazolo[1,5-a]pyrimidine derivatives have been designed as dual inhibitors of CDK2 and TRKA kinases. mdpi.com

EGFR: The epidermal growth factor receptor is a key target in cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives targeting EGFR have shown promise in treating non-small cell lung cancer. nih.gov

B-Raf, MEK: These kinases are components of the MAPK/ERK signaling pathway, which is often mutated in melanoma. nih.gov

Pim-1: This serine/threonine kinase is involved in cell survival and proliferation.

TRKA: Tropomyosin receptor kinase A is involved in neuronal signaling and is a target in certain cancers. mdpi.commdpi.com Larotrectinib and Entrectinib, which contain a pyrazolo[1,5-a]pyrimidine core, are approved first-generation TRK inhibitors. mdpi.com

Other Kinases: Research has also explored the inhibition of PDE4, BCL6, DRAK1, CLK, and HIPK by pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

The following table summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases.

Compound/Derivative SeriesTarget Kinase(s)Key Findings
Pyrazolo[1,5-a]pyrimidine derivativesCDK2, TRKACompounds 6s and 6t showed potent dual inhibitory activity with IC50 values of 0.23 µM and 0.09 µM against CDK2, and 0.45 µM against TRKA for both. mdpi.com
Pyrazolo[1,5-a]pyrimidine derivativesEGFR, B-Raf, MEKThese derivatives have shown promise in treating non-small cell lung cancer and melanoma. nih.gov
Larotrectinib, EntrectinibTRKA, TRKB, TRKCApproved first-generation pan-Trk inhibitors with a pyrazolo[1,5-a]pyrimidine core. mdpi.com
SelpercatinibRETAn approved selective RET kinase inhibitor with a pyrazolo[1,5-a]pyridine core. nih.gov

The mechanism by which pyrazolo[1,5-a]pyridine derivatives inhibit protein kinases is an active area of investigation. The structural features of these compounds, particularly their ability to mimic the purine (B94841) core of ATP, allow them to act as ATP-competitive inhibitors. nih.gov In this mode of inhibition, the derivative binds to the ATP-binding pocket of the kinase, preventing the natural substrate from binding and thereby blocking the phosphorylation cascade. nih.gov

In addition to ATP-competitive inhibition, research has also explored the potential for allosteric inhibition. nih.gov Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. This modality can offer greater selectivity and may be effective against drug-resistant kinase mutations. nih.gov

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated notable antimicrobial properties, with studies investigating their efficacy against a range of bacterial and fungal pathogens. researchgate.netnih.govmdpi.com

Antibacterial Activity: Several studies have reported the antibacterial activity of pyrazolo[1,5-a]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govmdpi.com For instance, certain derivatives have shown moderate to potent activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netmdpi.com In some cases, the activity of these synthetic compounds has been comparable or even superior to standard antibiotics like tetracycline. researchgate.net

Antifungal Activity: The antifungal potential of pyrazolo[1,5-a]pyrimidines has also been explored. researchgate.net Specific derivatives have exhibited potent activity against fungal species such as Colletotrichum gloeosporioides. researchgate.net

The following table presents findings from studies on the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives.

Derivative SeriesMicrobial Strain(s)Key Findings
Pyrazolo[1,5-a]pyrimidines 14a and 14fKlebsiella pneumoniae, Staphylococcus aureusDisplayed moderate antibacterial activity with MIC values of 125–250 μg/mL. researchgate.net
Pyrazolo[1,5-a]pyrimidines 5a and 16dBacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliShowed more potent activity than tetracycline. researchgate.net
Pyrazolo[1,5-a]pyrimidine derivatives 8b, 10e, 10i, and 10nGram-positive and Gram-negative bacteriaAmong the most active compounds in the study. nih.gov
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6S. aureus, E. faecalis, P. aeruginosaShowed good antibacterial spectrum with MICs = 0.187–0.50 µg/mL. mdpi.com

Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of pyrazolo[1,5-a]pyridine derivatives are another significant area of research. mdpi.commdpi.com Chronic inflammation is a contributing factor to numerous diseases, making the development of novel anti-inflammatory agents a key therapeutic goal. mdpi.comnih.gov

Research has shown that some pyrazolo[1,5-a]quinazoline derivatives, a related scaffold, can inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB). mdpi.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting its activation, these compounds can effectively suppress the inflammatory response. mdpi.comnih.gov

Further investigation into the mechanism of action has suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3. mdpi.comnih.gov Molecular modeling and binding affinity studies have supported the potential for these derivatives to bind to and inhibit these kinases, which are key components of inflammatory signaling pathways. mdpi.comnih.gov

Antioxidant Activity Mechanisms

Several studies have investigated the antioxidant potential of pyrazolo[1,5-a]pyrimidine derivatives. johnshopkins.edunih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases.

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay and the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. johnshopkins.edunih.gov Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant radical scavenging capabilities, with activities comparable to standard antioxidants like ascorbic acid. nih.govresearchgate.net The mechanism is believed to involve the donation of a hydrogen atom or an electron to the free radicals, thereby neutralizing them and preventing oxidative damage.

Anti-biofilm Activity Mechanisms

The formation of biofilms by pathogenic bacteria is a significant challenge in the treatment of infectious diseases, as it confers resistance to antibiotics and the host immune system. Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated promising anti-biofilm and anti-quorum sensing (QS) activities. nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.

One of the proposed mechanisms for the anti-biofilm activity of these heterocyclic compounds is the inhibition of carbonic anhydrase (CA). nih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In bacteria, these enzymes are involved in various physiological processes, including pH homeostasis, CO2 transport, and biosynthetic pathways, all of which can be crucial for biofilm formation and survival. By inhibiting bacterial CAs, pyrazolo[1,5-a]pyrimidine derivatives may disrupt these essential processes, thereby impeding biofilm development. nih.gov

Furthermore, some of these compounds have been shown to interfere with QS signaling pathways. nih.gov This can occur through various mechanisms, such as inhibiting the synthesis of signaling molecules, blocking the signal receptor, or degrading the signaling molecules themselves. By disrupting QS, these compounds can prevent the coordinated expression of genes required for biofilm maturation and virulence. The disruption of biofilm integrity by these derivatives has been confirmed through techniques like scanning electron microscopy (SEM), which revealed significant alterations in the biofilm structure of bacteria treated with these compounds. nih.gov

While direct studies on the anti-biofilm mechanisms of Pyrazolo[1,5-a]pyridine-3,6-diamine are not extensively documented, the activity of the pyrazolo[1,5-a]pyrimidine scaffold suggests that it could serve as a template for the design of new anti-biofilm agents. The diamino substitution pattern at positions 3 and 6 could potentially influence the compound's ability to interact with bacterial targets like carbonic anhydrase or components of the quorum-sensing machinery.

Modulation of Specific Receptors (e.g., Dopamine (B1211576) D3 Receptor Agonism)

Pyrazolo[1,5-a]pyridine derivatives have emerged as a versatile scaffold for the development of ligands targeting various G-protein coupled receptors (GPCRs), with a notable focus on dopamine receptors. The dopamine D3 receptor, in particular, is a significant target for the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and substance addiction.

Several studies have reported the synthesis and pharmacological evaluation of pyrazolo[1,5-a]pyridine derivatives as potent and selective dopamine D2 and D3 receptor ligands. ebi.ac.uknih.gov While many of these compounds act as antagonists, some have been identified as partial agonists. ebi.ac.uk A partial agonist is a compound that binds to and activates a receptor, but has only partial efficacy at the receptor relative to a full agonist. This property can be therapeutically advantageous, as it may provide a more balanced modulation of receptor activity, potentially reducing the risk of side effects associated with full agonists or antagonists.

For instance, a series of di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives were investigated for their dopamine receptor binding profiles, with some compounds exhibiting significant intrinsic activity, a characteristic of agonists. nih.gov The development of 5-aminotetrahydropyrazolo[1,5-a]pyridines has led to compounds with substantial and selective D3 receptor affinity, with the (S)-enantiomer being responsible for the high-affinity binding. acs.org Computational studies using active-state D3 receptor models have suggested that the sp2 nitrogens of the pyrazole ring are crucial pharmacophoric elements for high-affinity binding. acs.org

The substitution pattern on the pyrazolo[1,5-a]pyridine core plays a critical role in determining the affinity, selectivity, and efficacy of these ligands. For example, the nature and regiochemistry of functional groups attached to the scaffold can significantly influence whether a compound acts as an agonist or antagonist and its selectivity between D2 and D3 receptors. ebi.ac.uk While specific data on the dopamine D3 receptor agonism of this compound is limited, the established role of the pyrazolo[1,5-a]pyridine scaffold as a dopamine receptor ligand suggests that this compound could be a valuable starting point for the design of novel D3 receptor agonists. The presence of amino groups at positions 3 and 6 could offer opportunities for further structural modifications to optimize affinity and efficacy.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly adaptable framework in medicinal chemistry, allowing for systematic modifications to explore structure-activity relationships (SAR) for a variety of biological targets. nih.govmdpi.com The ability to functionalize the core at multiple positions enables the fine-tuning of physicochemical properties and pharmacological activity. mdpi.com

A key principle in the molecular design of pyrazolo[1,5-a]pyridine derivatives is the strategic placement of substituents to optimize interactions with the target protein. For example, in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were synthesized. nih.gov SAR studies revealed that the nature of the dialkylamino group at the 3-position and the substitution pattern on the 7-phenyl ring were critical for potent in vitro activity and favorable drug-like properties. nih.gov

Similarly, in the design of inhibitors for protein kinases, such as Tropomyosin receptor kinase (Trk), the pyrazolo[1,5-a]pyrimidine core is often utilized to form key hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the binding of ATP. nih.govmdpi.com The substituents at various positions are then optimized to enhance potency and selectivity. For instance, a carboxamide moiety at the 3-position has been shown to significantly improve TrkA inhibitory activity. mdpi.com The introduction of a morpholine (B109124) group can enhance selectivity by minimizing off-target effects, and the incorporation of fluorine atoms can lead to favorable interactions with specific amino acid residues in the binding pocket. mdpi.com

The design of pyrazolo[1,5-a]pyrimidine-based dual inhibitors, targeting multiple kinases like CDK2 and TRKA, represents another important strategy in cancer therapy. nih.gov The SAR for these compounds highlights the importance of the substitution pattern for achieving potent and balanced inhibitory activity against both targets. nih.gov Molecular docking simulations are often employed to understand the binding modes of these derivatives and to guide the design of new compounds with improved pharmacological profiles. nih.gov

The following table summarizes some key SAR findings for pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives:

TargetKey Positions for SubstitutionImpact of Substituents on Activity
CRF1 Receptor 3- and 7-positionsThe nature of the 3-dialkylamino group and the 7-phenyl ring substitution pattern are crucial for antagonist potency. nih.gov
Trk Kinases 3- and 5-positionsA 3-carboxamide moiety enhances TrkA inhibition. Substitution at the 5-position with groups like 2,5-difluorophenyl-substituted pyrrolidine (B122466) increases activity. mdpi.com
Dopamine D3 Receptor 5-position in tetrahydropyrazolo[1,5-a]pyridinesThe (S)-enantiomer of 5-amino derivatives is responsible for high D3 receptor affinity. acs.org
PI3Kγ/δ Various positionsThe scaffold allows for the development of potent and selective dual inhibitors. acs.org

Applications in Materials Science Research

Beyond its biological significance, the pyrazolo[1,5-a]pyridine scaffold has garnered attention in the field of materials science due to its unique photophysical properties and potential for creating well-ordered crystalline structures. mdpi.com

Photophysical Properties and Fluorophore Development

Pyrazolo[1,5-a]pyridine and its derivatives have been identified as a promising class of fluorophores. rsc.orgnih.govrsc.orgunito.it These compounds can exhibit high fluorescence quantum yields and possess a rigid, planar structure that is conducive to strong light emission. nih.govnih.gov The photophysical properties of these fluorophores can be readily tuned by introducing various substituents onto the heterocyclic core. unito.it

A key feature of some pyrazolo[1,5-a]pyridine-based fluorophores is the presence of an intramolecular charge transfer (ICT) character in their excited state. rsc.orgnih.gov This phenomenon, where an electron is transferred from an electron-donating group (EDG) to an electron-accepting group (EWG) within the same molecule upon photoexcitation, is crucial for developing fluorescent probes that are sensitive to their local environment. For instance, a novel fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative was developed for detecting pH in acidic conditions. rsc.orgnih.gov The response mechanism of this probe relies on the change in the ICT process upon protonation. rsc.orgnih.gov

The introduction of different functional groups allows for the modulation of the absorption and emission wavelengths, as well as the quantum yield. For example, the incorporation of an N,N-dimethylamino group can play a significant role in controlling the fluorescence brightness and emission wavelength, while an N-acetyl group can lead to a red-shift in the emission spectrum. rsc.org The strategic placement of EDGs and EWGs on the pyrazolo[1,5-a]pyrimidine backbone enables the design of fluorophores with tailored optical properties for specific applications, such as bioimaging and sensor development. nih.gov

The following table highlights the photophysical properties of some pyrazolo[1,5-a]pyridine derivatives:

DerivativeKey FeatureQuantum Yield (Φ)Application
Pyrazolo[1,5-a]pyridine carboxylic acidpH-sensitive ICT0.64 (at pH 2.4)Fluorescent pH probe rsc.orgnih.gov
Pyrazolo[1,5-a]pyridine-fused pyrimidine (Fluoremidine)Solvatochromism-Lipid droplet probe rsc.org
7-Aryl-3-methylpyrazolo[1,5-a]pyrimidinesTunable emissionUp to 0.97Solid-state emitters nih.gov

Crystal Engineering and Solid-State Phenomena

The rigid and planar nature of the pyrazolo[1,5-a]pyridine scaffold makes it an excellent building block for crystal engineering. mdpi.com Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. The ability of pyrazolo[1,5-a]pyridine derivatives to form well-defined supramolecular structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces is of significant interest. iucr.org

X-ray crystallography studies have been instrumental in elucidating the three-dimensional structures of pyrazolo[1,5-a]pyridine derivatives and understanding their solid-state packing. iucr.org These studies have revealed that the pyrazolo[1,5-a]pyridine skeleton is generally planar, which facilitates the formation of ordered assemblies. iucr.org The substituents on the core can influence the crystal packing and, consequently, the solid-state properties of the material. For example, the presence of specific functional groups can direct the formation of hydrogen-bonded networks or π-stacked columns, which can affect properties like solid-state fluorescence. nih.gov

The study of solid-state phenomena in these materials is crucial for their application in areas such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to control the supramolecular arrangement of these fluorophores in the solid state is key to optimizing their performance in such applications. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes for Diverse Pyrazolo[1,5-a]pyridine-3,6-diamine Derivatives

The generation of a diverse library of this compound derivatives is paramount for comprehensive screening and development. Future synthetic efforts should move beyond traditional methods to embrace more efficient, regioselective, and environmentally benign strategies that allow for wide functional group tolerance.

Key opportunities include:

Advanced Cycloaddition and Annulation Reactions: Modern methods like the TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds offer a highly regioselective and efficient route to the core scaffold. acs.org Adapting such protocols could enable the direct and controlled synthesis of polysubstituted pyrazolo[1,5-a]pyridines, which can then be converted to the target diamine.

Cross-Dehydrogenative Coupling (CDC): The development of acetic acid and O₂-promoted CDC reactions provides a green and atom-economical pathway to the pyrazolo[1,5-a]pyridine (B1195680) core from simple precursors. acs.orgnih.gov Future work could focus on designing N-amino-2-iminopyridine and 1,3-dicarbonyl precursors that incorporate or allow for the facile introduction of the required amino functionalities at the 3- and 6-positions.

Late-Stage Functionalization: A crucial area of research is the development of methods for the late-stage introduction of the amino groups or other diverse substituents onto a pre-formed pyrazolo[1,5-a]pyridine ring. This approach, utilizing techniques like palladium-catalyzed cross-coupling, allows for the rapid creation of a wide array of analogs from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: To enhance reaction efficiency, reduce waste, and enable scalability, the adoption of flow chemistry and microwave-assisted protocols is essential. nih.gov These technologies can significantly shorten reaction times and improve yields, accelerating the discovery and development process. nih.govresearchgate.net

Synthetic StrategyPotential Advantages for Derivative SynthesisKey References
[3+2] Annulation-Aromatization High regioselectivity, good to excellent yields, broad substrate scope. acs.org
Cross-Dehydrogenative Coupling (CDC) Environmentally friendly (uses O₂ as oxidant), high atom economy, catalyst-free conditions. acs.orgnih.gov
Palladium-Catalyzed Cross-Coupling Enables late-stage functionalization for rapid analog synthesis and library development. nih.gov
Multi-Component Reactions (MCRs) High efficiency, operational simplicity, potential for one-pot synthesis of complex derivatives. mdpi.comnih.gov
Sonochemical/Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced efficiency for library synthesis. nih.govresearchgate.net

Advanced Computational Approaches for Structure-Based Drug Design and Mechanism Elucidation

Computational chemistry is an indispensable tool for accelerating drug discovery. For the this compound scaffold, in silico methods can provide profound insights into its potential as a therapeutic agent and guide the rational design of new, more potent, and selective derivatives.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models can help identify the key structural features of this compound derivatives that are critical for their biological activity. This allows for the prediction of the potency of novel analogs before their synthesis.

Molecular Docking and Dynamics: Docking simulations can predict the binding modes of these diamine derivatives within the active sites of various biological targets, such as protein kinases. nih.govekb.eg Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing a more accurate picture of the binding affinity and mechanism of action at an atomic level.

Structure-Guided Drug Design: As demonstrated with related pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, obtaining co-crystal structures of lead compounds bound to their target proteins is invaluable. nih.govmdpi.com This structural information provides a precise blueprint for designing next-generation inhibitors with optimized interactions, improved selectivity, and enhanced pharmacokinetic properties.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. ekb.eg Computational tools can flag potential liabilities, such as poor bioavailability or the potential for off-target effects, allowing chemists to modify the scaffold to mitigate these risks.

Computational TechniqueApplication in Drug DiscoveryKey References
QSAR Predicts biological activity based on chemical structure; guides lead optimization. ekb.eg
Molecular Docking Predicts binding conformation and affinity of a ligand to a protein target. nih.govekb.eg
Molecular Dynamics (MD) Simulation Simulates the movement of molecules to assess binding stability and conformational changes.-
Structure-Guided Design Uses X-ray crystallography or NMR data to rationally design new molecules with improved target interactions. nih.govmdpi.com
ADMET Prediction Assesses drug-like properties to identify and mitigate potential liabilities early in development. ekb.eg

Exploration of New Biological Targets and Therapeutic Modalities for this compound Scaffold

The parent pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are known to inhibit a wide range of biological targets, particularly protein kinases, demonstrating their versatility in drug discovery. nih.govresearchgate.net The unique electronic and hydrogen-bonding properties conferred by the 3,6-diamine substitution pattern could unlock novel activities and therapeutic applications.

Emerging opportunities include:

Broad Kinase Screening: Given the success of related compounds as kinase inhibitors, a primary avenue of research is to screen this compound derivatives against a broad panel of human kinases. nih.govrsc.org This could identify novel inhibitors for targets implicated in cancer (e.g., CDK2, TRKA, RET, Pim-1), inflammatory diseases (e.g., PI3Kδ), and neurological disorders. nih.govnih.govbiorxiv.orgpsu.edu

Targeting Infectious Diseases: The structural similarity to purines suggests potential as an antimetabolite. ekb.eg Research should explore its efficacy against targets in infectious pathogens, such as viral polymerases or essential enzymes in Mycobacterium tuberculosis.

Novel Therapeutic Modalities: The scaffold's synthetic tractability makes it an ideal candidate for incorporation into emerging therapeutic modalities. For instance, it could be developed into a warhead for Proteolysis-Targeting Chimeras (PROTACs), which selectively degrade disease-causing proteins. Its diamine functionality provides convenient handles for conjugation to targeting moieties or polymers for drug delivery systems.

Neurological and Inflammatory Disorders: Substituted pyrazolo[1,5-a]pyridines are known to have activity against targets relevant to neurological and inflammatory conditions. nih.gov Future studies should investigate the potential of the 3,6-diamine derivatives in these less-explored therapeutic areas.

Potential Target ClassTherapeutic AreaExample Targets from Related ScaffoldsKey References
Protein Kinases Oncology, InflammationCDK2, TRKA, Pim-1, PI3Kδ, RET nih.govnih.govmdpi.combiorxiv.orgpsu.edu
Pathogen Enzymes Infectious DiseaseAntitubercular agents, Antivirals researchgate.net
Dopamine (B1211576) Receptors Neurological DisordersDopamine D4 antagonists researchgate.netnih.gov
Phosphodiesterases (PDEs) Inflammation, CNSPDE4 nih.gov

Integration with Materials Science for Novel Functional Applications

Beyond medicine, the unique photophysical properties of fused N-heterocyclic systems are attracting significant attention in materials science. encyclopedia.pubmdpi.com The this compound scaffold, with its electron-rich nature and potential for strong intermolecular interactions, is a promising candidate for the development of novel functional materials.

Future research directions in this area are:

Organic Fluorophores: Pyrazolo[1,5-a]pyrimidines have been identified as emergent fluorophores with high quantum yields and excellent photostability. mdpi.comrsc.org The 3,6-diamine derivative should be investigated for its fluorescent properties, including its potential for large Stokes shifts and sensitivity to its environment. This could lead to applications as fluorescent probes for bio-imaging or as sensors for ions and small molecules.

Organic Electronics: The planar, electron-rich aromatic system is a key feature for charge transport in organic semiconductors. Research could explore the use of these derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The diamine groups could facilitate self-assembly and influence the electronic band structure.

Supramolecular Chemistry: The hydrogen-bonding capabilities of the two amino groups, combined with π-π stacking of the aromatic core, could be harnessed to build complex, self-assembling supramolecular structures. encyclopedia.pubmdpi.com This opens up possibilities for creating novel materials with tailored electronic, optical, or porous properties for applications in catalysis, gas storage, or molecular recognition.

Application AreaPotential FunctionRationale based on Scaffold PropertiesKey References
Bio-imaging Fluorescent probes/sensorsHigh quantum yield, photostability, potential for solvatochromism. mdpi.comrsc.org
Organic Electronics OLEDs, OFETsPlanar, π-conjugated system for charge transport; tunable electronic properties. mdpi.com
Supramolecular Materials Self-assembling networksStrong hydrogen bonding (diamine) and π-stacking capabilities. encyclopedia.pub
Sensing Chemical sensorsChanges in fluorescence or electronic properties upon binding of an analyte. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Pyrazolo[1,5-a]pyridine-3,6-diamine, and how do reaction conditions influence yield and purity?

Pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclization of precursors such as aminopyrazoles and substituted pyridines. For example, refluxing 5a (1 mmol) with a pyridine-based reagent in pyridine for 5 hours yields 70% of the product after crystallization . Key factors include solvent choice (e.g., pyridine or dioxane), temperature control (reflux vs. room temperature), and post-reaction neutralization steps. Purity is confirmed via melting point comparison (e.g., 221–223°C vs. literature 222–224°C) and NMR/MS characterization .

Q. How can spectroscopic techniques (NMR, MS) validate the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy identifies proton environments, such as aromatic protons in the pyrazole and pyridine rings, while mass spectrometry (MS) confirms molecular weight via parent ion detection (e.g., m/z 286 for a related compound) . For diastereomers or regioisomers, 2D NMR (COSY, HSQC) resolves structural ambiguities .

Q. What preliminary biological activities are reported for this compound derivatives?

Pyrazolo[1,5-a]pyridine scaffolds exhibit anti-inflammatory, anticancer, and antimicrobial potential. For example, pyrazolo-pyrimidine derivatives inhibit enzymes like COX-2 or kinases, with activity profiles influenced by substituent positions (e.g., methyl groups at C-3 vs. C-6) . Initial screening often involves in vitro assays against cancer cell lines (e.g., IC₅₀ values) or microbial strains .

Advanced Research Questions

Q. How do substituent effects at positions 3 and 6 modulate the pharmacological properties of Pyrazolo[1,5-a]pyridine derivatives?

Substituents at C-3 (e.g., methyl, phenyl) enhance steric bulk, potentially improving target binding, while C-6 amino groups facilitate hydrogen bonding with biological targets. Comparative studies show that 3-phenyl-6-amine derivatives exhibit stronger anticancer activity than 3-methyl analogs, as seen in cytotoxicity assays . Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzyme active sites .

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar Pyrazolo[1,5-a]pyridine derivatives?

Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) may arise from impurities or tautomerism. Strategies include:

  • X-ray crystallography : Definitive structural confirmation, as applied to 7-oxo-6-pyrazolyl derivatives .
  • Reaction mechanism elucidation : NMR monitoring of intermediates (e.g., dimethylaminovinyl groups) clarifies regioselectivity .
  • Isotopic labeling : Tracking proton exchange in D₂O distinguishes labile NH groups .

Q. How can computational tools predict the pharmacokinetic and toxicity profiles of this compound analogs?

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions using software like SwissADME or ProTox-II analyze:

  • Lipophilicity (LogP) : Affects membrane permeability.
  • CYP450 interactions : Predicts metabolic stability.
  • Ames test alerts : Screens for mutagenicity. For example, pyrazolo-pyrimidines with low LogP (<3) show better aqueous solubility .

Q. What strategies optimize regioselectivity in the synthesis of polysubstituted Pyrazolo[1,5-a]pyridines?

Regioselective synthesis is achieved via:

  • Catalyst design : Novel catalysts (e.g., ionic liquids) direct substituents to specific positions, as seen in one-pot syntheses of 5-methyl-4-phenyl derivatives .
  • Protecting groups : Temporary blocking of reactive sites (e.g., amine protection with Boc groups) prevents undesired side reactions .

Methodological Recommendations

  • Synthesis : Prioritize one-pot methods for efficiency and use ionic liquids for green chemistry approaches .
  • Characterization : Combine XRD with dynamic NMR to resolve tautomeric equilibria .
  • Biological Screening : Include computational pre-screening (e.g., molecular docking) to prioritize high-potential analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.